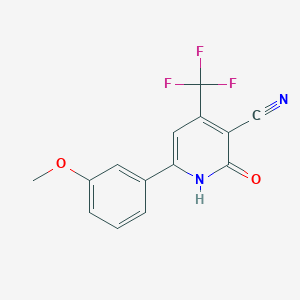
2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is a complex organic compound characterized by its unique structure, which includes a hydroxyl group, a methoxyphenyl group, a trifluoromethyl group, and a nicotinonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the coupling of a boronic acid derivative of 3-methoxyphenyl with a trifluoromethylated pyridine derivative under palladium catalysis. The reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent, often conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and real-time monitoring of reaction parameters can help optimize yield and purity.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Addition: Electrophilic addition reactions can be facilitated by using strong acids or Lewis acids.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of cyano or thio-cyano derivatives.
Addition: Formation of halogenated or alkylated derivatives.
科学研究应用
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in various biological assays, including enzyme inhibition and receptor binding studies.
Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for diseases such as cancer and infectious diseases.
Industry: Its unique properties make it valuable in the development of advanced materials and coatings.
作用机制
The mechanism by which 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
相似化合物的比较
2-Hydroxy-6-methoxyacetophenone: Similar in having a hydroxyl and methoxy group but lacks the trifluoromethyl and nicotinonitrile moieties.
4-(Trifluoromethyl)nicotinonitrile: Similar in having the trifluoromethyl and nicotinonitrile groups but lacks the hydroxyl and methoxy groups.
Uniqueness: 2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile is unique due to the combination of its hydroxyl, methoxy, trifluoromethyl, and nicotinonitrile groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.
生物活性
2-Hydroxy-6-(3-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile (CAS Number: 439097-26-4) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article reviews the existing literature on the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a hydroxyl group, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have shown that derivatives of nicotinonitrile compounds exhibit significant antimicrobial properties. The specific compound has been evaluated for its activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated varying MIC values against different bacteria:
The mechanism of action appears to involve the inhibition of protein synthesis and nucleic acid production, leading to bactericidal effects .
Study 1: Antimicrobial Efficacy Against Biofilms
A study evaluated the efficacy of various nicotinonitrile derivatives against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus). The results indicated that the compound exhibited moderate-to-good antibiofilm activity, with minimum biofilm inhibitory concentrations (MBIC) ranging from 62.216 to 124.432 μg/mL compared to standard antibiotics like ciprofloxacin .
Study 2: Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of similar compounds highlighted that modifications in the aromatic rings significantly affect biological activity. The presence of electron-withdrawing groups like trifluoromethyl enhances antibacterial efficacy .
Data Table: Biological Activity Overview
属性
IUPAC Name |
6-(3-methoxyphenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2O2/c1-21-9-4-2-3-8(5-9)12-6-11(14(15,16)17)10(7-18)13(20)19-12/h2-6H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTJLUGWDJJUFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














